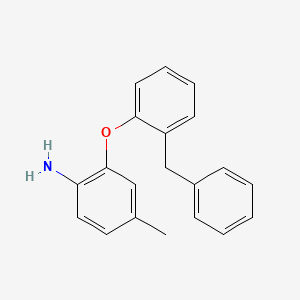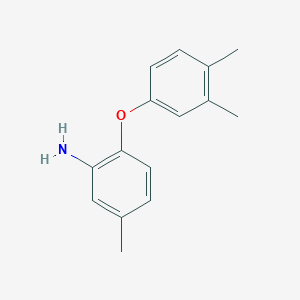
2-(2-Benzylphenoxy)-4-methylaniline
Vue d'ensemble
Description
2-(2-Benzylphenoxy)-4-methylaniline is an organic compound known for its diverse range of properties and applications in various fields of research and industry. This compound is characterized by the presence of a benzyl group attached to a phenoxy group, which is further connected to a methylaniline moiety. The molecular formula of this compound is C20H19NO, and it has a molecular weight of 289.37 g/mol .
Méthodes De Préparation
The synthesis of 2-(2-Benzylphenoxy)-4-methylaniline can be achieved through various synthetic routes. One common method involves the reaction of 2-benzylphenol with 4-methylaniline in the presence of a suitable catalyst. The reaction typically takes place under controlled temperature and pressure conditions to ensure high yield and purity of the product . Industrial production methods may involve the use of continuous flow reactors and advanced purification techniques to achieve large-scale production of high-purity this compound .
Analyse Des Réactions Chimiques
2-(2-Benzylphenoxy)-4-methylaniline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and halogenating agents such as bromine. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(2-Benzylphenoxy)-4-methylaniline has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a therapeutic agent due to its ability to interact with specific molecular targets. In medicine, it has shown promise in the treatment of certain diseases, including cancer, by inhibiting the migration and invasion of cancer cells . In industry, it is used in the production of dyes, paints, and other materials .
Mécanisme D'action
The mechanism of action of 2-(2-Benzylphenoxy)-4-methylaniline involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the actin-related protein 2/3 complex subunit 2 (ARPC2), which plays a crucial role in the migration and invasion of cancer cells. By binding to ARPC2, this compound disrupts actin
Propriétés
IUPAC Name |
2-(2-benzylphenoxy)-4-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO/c1-15-11-12-18(21)20(13-15)22-19-10-6-5-9-17(19)14-16-7-3-2-4-8-16/h2-13H,14,21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGIHYKSBYCBFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OC2=CC=CC=C2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(Tert-butyl)phenoxy]-5-(trifluoromethyl)-phenylamine](/img/structure/B3173134.png)




![2-([1,1'-Biphenyl]-2-yloxy)-5-methylaniline](/img/structure/B3173154.png)


![2-[4-(Tert-butyl)phenoxy]-5-methylphenylamine](/img/structure/B3173188.png)
![2-[2-(2-Methoxyethoxy)ethoxy]-4-methylphenylamine](/img/structure/B3173200.png)




